Phenyl-beta-D-glucuronide

Vue d'ensemble

Description

Le Phényl-d5 .beta.-D-Glucuronide est un dérivé marqué au deutérium du Phényl .beta.-D-Glucuronide. Il s'agit d'un composé marqué aux isotopes stables, principalement utilisé dans la recherche scientifique. La formule moléculaire du composé est C12H9D5O7 et sa masse moléculaire est de 275,27 . Il est souvent utilisé comme étalon de référence dans diverses techniques analytiques, notamment la chromatographie et la spectrométrie de masse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Phényl-d5 .beta.-D-Glucuronide peut être synthétisé par deutération du Phényl .beta.-D-Glucuronide. Le processus implique l'incorporation d'atomes de deutérium dans le cycle phényle de la molécule de glucuronide. Cela peut être réalisé par diverses réactions chimiques, notamment l'hydrogénation catalytique utilisant du gaz deutérium ou des réactifs deutérés .

Méthodes de production industrielle

La production industrielle du Phényl-d5 .beta.-D-Glucuronide implique généralement une synthèse à grande échelle utilisant des réactifs deutérés et des catalyseurs. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié par des techniques chromatographiques et caractérisé par des méthodes spectroscopiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Phényl-d5 .beta.-D-Glucuronide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés phénoliques.

Réduction : Les réactions de réduction peuvent convertir le groupement glucuronide en son alcool correspondant.

Substitution : Le cycle phényle peut subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des électrophiles comme les halogènes et les chlorures de sulfonyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés phénoliques.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés phényliques substitués.

Applications De Recherche Scientifique

Chemical Properties and Background

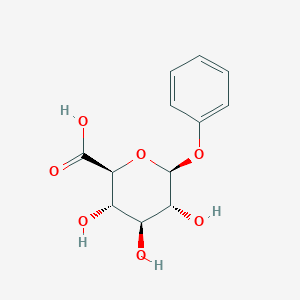

Phenyl-beta-D-glucuronide is a glucuronide conjugate of phenol, with the molecular formula and a molecular weight of approximately 270.23 g/mol. It is primarily derived from the metabolism of phenolic compounds in various biological systems, including plants such as Glycine max (soybean) .

Cancer Detection through Induced Volatolomics

One of the most promising applications of PBG is in the early detection of cancer through a technique known as induced volatolomics. This method leverages the enzymatic activity of beta-glucuronidase, which is often upregulated in tumor microenvironments.

Mechanism

- Upon administration, PBG is metabolized by beta-glucuronidase to release volatile phenols.

- These phenols can be detected in exhaled breath using specialized handheld breath analyzers.

Case Study: Breath Analysis for Cancer Risk

A pilot study demonstrated that breath samples from mice treated with PBG showed a significant increase in phenol levels correlating with tumor volume. The breath analyzer achieved a specificity and sensitivity above 94.3% within 10 minutes of administration, indicating its potential for non-invasive cancer screening .

Analytical Chemistry Applications

PBG serves as a reference standard in chromatographic and mass spectrometry studies. Its role is crucial in quantifying glucuronide conjugates in various biological samples.

Applications in Research

- Quantification : Used to measure levels of glucuronides in urine and plasma samples.

- Standardization : Acts as a benchmark for developing assays to detect other phenolic glucuronides .

Drug Metabolism Studies

PBG is also utilized in pharmacokinetic studies to understand how drugs are metabolized and excreted in the body. Its glucuronidation pathway provides insights into the metabolic fate of phenolic drugs.

Research Findings

- Studies have shown contrasting effects on bacterial growth when comparing free phenolic components and their respective glucuronides, suggesting implications for gut microbiota interactions with drug metabolism .

Biocompatibility Assessments

Research has indicated that PBG exhibits satisfactory biocompatibility, making it suitable for use as an exogenous agent in various biomedical applications. This characteristic is critical for ensuring safety during clinical applications .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Detection | Induced volatolomics for breath analysis | Sensitivity > 94.3% for tumor risk prediction |

| Analytical Chemistry | Reference standard for quantifying glucuronides | Essential for assay development |

| Drug Metabolism | Studies on pharmacokinetics of phenolic drugs | Insights into metabolic pathways |

| Biocompatibility | Assessments for safety in clinical use | Demonstrates satisfactory biocompatibility |

Mécanisme D'action

Phenyl-d5 .beta.-D-Glucuronide exerts its effects through its stable isotope labeling, which allows for precise quantitation and tracing in analytical studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using mass spectrometry. This enables researchers to track the compound’s metabolism and distribution in biological systems .

Comparaison Avec Des Composés Similaires

Composés similaires

Phényl .beta.-D-Glucuronide : La forme non deutérée du composé.

Phényl .beta.-D-Galactopyranoside : Un composé similaire avec un groupement galactopyranoside au lieu d'un glucuronide.

4-Nitrophényl .beta.-D-Glucuronide : Un dérivé glucuronide avec un groupe nitro sur le cycle phényle.

Unicité

Le Phényl-d5 .beta.-D-Glucuronide est unique en raison de son marquage isotopique stable, qui offre des avantages distincts dans les études analytiques. Les atomes de deutérium permettent une quantification et un suivi précis, ce qui en fait un outil précieux dans diverses applications de recherche scientifique .

Activité Biologique

Phenyl-beta-D-glucuronide (PBG) is a glucuronide conjugate of phenol, recognized for its potential biological activities, particularly in the context of cancer diagnostics and therapeutic applications. This article synthesizes current research findings on the biological activity of PBG, highlighting its mechanisms of action, bio-compatibility, and implications in clinical settings.

Overview of this compound

This compound is formed through the enzymatic process of glucuronidation, which enhances the solubility and excretion of phenolic compounds. This compound is particularly interesting due to its metabolism by β-glucuronidase, an enzyme often overexpressed in tumor microenvironments. The breakdown of PBG can lead to the release of phenol, which has been linked to various biological effects.

-

Metabolism and Enzymatic Activity :

- PBG is metabolized by β-glucuronidase, leading to the production of volatile phenols. This reaction is particularly pronounced in tumor environments where β-glucuronidase is highly accumulated .

- The resulting phenols can be detected in breath samples, providing a non-invasive method for cancer risk assessment. Studies have shown that breath analyzers can predict tumor risks with a specificity and sensitivity exceeding 94% within 10 minutes post-administration .

-

Toxicity and Bio-compatibility :

- Preliminary studies assessing the cytotoxicity of PBG reveal that it exhibits negligible toxicity at concentrations up to 500 μg/mL when tested on human gastric mucosal epithelial cells, maintaining a cell viability rate of 92.3% .

- Systemic toxicity tests in murine models indicate that PBG does not induce acute systemic toxicity or skin allergic reactions, confirming its favorable bio-compatibility for potential therapeutic use .

Table 1: Summary of Key Studies on this compound

Case Studies

-

Breath Analysis for Tumor Detection :

In a pilot study involving healthy and tumor-bearing mice, breath samples were analyzed post-administration of PBG. The results indicated a significant increase in exhaled phenol levels correlating with tumor growth, suggesting that PBG could serve as an early biomarker for gastric cancer . -

Toxicological Assessments :

A comprehensive toxicological evaluation demonstrated that repeated administration of PBG did not adversely affect body weight or organ integrity in treated mice compared to controls, reinforcing its safety profile for potential clinical applications .

Implications for Clinical Applications

The findings surrounding this compound underscore its potential as both a diagnostic tool and a therapeutic agent. Its ability to produce detectable metabolites in breath samples opens avenues for non-invasive cancer screening methods. Furthermore, its favorable bio-compatibility positions it as a candidate for enhancing drug delivery systems targeting tumors through selective enzymatic activation.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAUDNUGBNUDZ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034474 | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-05-1 | |

| Record name | Phenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of phenol elimination in many species, including humans?

A1: Phenol is primarily eliminated through urinary excretion after undergoing biotransformation. []

Q2: What are the major metabolites of phenol?

A2: The primary metabolites of phenol are phenyl sulfate and, to a lesser extent, phenyl glucuronide. []

Q3: How does the ratio of sulfate to glucuronide conjugates differ between carnivorous/insectivorous animals and herbivores/folivores?

A3: Carnivorous and insectivorous animals generally exhibit a higher reliance on sulfuric acid for conjugation, resulting in a higher ratio of sulfate to glucuronide conjugates compared to herbivores and folivores. []

Q4: Are there significant differences in phenol metabolism between marsupials and eutherians?

A4: Research suggests that there are no significant differences in phenol metabolism between marsupials and eutherians. Both groups produce similar metabolites, including phenyl glucuronide, phenyl sulfate, quinol glucuronide, and quinol sulfate. []

Q5: What is the role of bacteria in the metabolism of phenol in fish, specifically zebra fish?

A5: Bacteria present in the aquatic environment can influence phenol metabolism in fish. Studies on zebra fish have shown that bacteria can deconjugate phenol conjugates, specifically hydrolyzing phenyl glucuronide both in vitro and in vivo. []

Q6: Does the mode of phenol exposure influence its metabolism in fish?

A6: Yes, the route of exposure affects phenol metabolism in fish. Studies using goldfish observed differing levels of metabolism based on exposure route, with dietary exposure leading to the highest metabolism, followed by uptake from the surrounding water, and lastly, intraperitoneal injection. []

Q7: Can phenyl glucuronide be further metabolized or is it excreted directly?

A7: While phenyl glucuronide is generally considered a final metabolite destined for excretion, research indicates that it can be hydrolyzed back to phenol by bacterial beta-glucuronidase, particularly in the gut. [, ] This highlights the complex interplay between host and gut microbiome in xenobiotic metabolism.

Q8: How does the co-administration of cyclosporine and sirolimus impact mycophenolic acid pharmacokinetics in renal transplant patients?

A8: Co-administration of mycophenolate mofetil with sirolimus results in higher mycophenolic acid exposure and lower metabolite exposure compared to co-administration with cyclosporine. This difference is likely due to cyclosporine's influence on the biliary excretion of mycophenolic acid metabolites rather than direct inhibition of mycophenolic acid metabolism. []

Q9: What is the role of the SLCO1B1 gene in mycophenolic acid tolerance in renal transplant recipients?

A9: The SLCO1B1 gene encodes the hepatic uptake transporter OATP1B1. The SLCO1B1*5 allele has been linked to a reduced risk of mycophenolic acid-related adverse drug reactions, likely due to decreased transport of MPA metabolites, phenyl glucuronide, and acyl glucuronide, by the variant transporter. []

Q10: Does renal impairment affect the pharmacokinetics of mycophenolic acid and its glucuronide metabolite in renal transplant recipients?

A10: Yes, renal impairment leads to significantly increased area under the curve (AUC) and pre-dose concentrations of mycophenolic acid glucuronide compared to patients with normal renal function. While mycophenolic acid pre-dose concentrations were also elevated, no significant difference in its AUC was observed. This highlights the importance of considering renal function when dosing mycophenolate mofetil. []

Q11: Which analytical techniques are commonly used to measure phenyl glucuronide and other related metabolites?

A11: Several analytical methods are employed to measure phenyl glucuronide and other metabolites, including high-performance liquid chromatography (HPLC) often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , ]

Q12: What is microdialysis, and how has it been used to study phenyl glucuronide kinetics in fish?

A12: Microdialysis is a sampling technique enabling continuous in vivo collection of unbound chemicals in fluids like blood. It has been successfully applied in rainbow trout to study the kinetics of both phenol and phenyl glucuronide, providing valuable insights into the in vivo processes of absorption, metabolism, and elimination. [, , , ]

Q13: Can phenyl glucuronide, despite being a detoxification product, still have biological effects?

A13: Although phenyl glucuronide exhibits increased water solubility compared to phenol, it can still interact with and potentially disrupt cell membrane transport mechanisms, suggesting a potential for biological effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.